N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide

Target selectivity engineering Kinase vs. nuclear receptor profiling Structure-activity relationship (SAR)

Inconsistent linker chemistry in screening libraries introduces target-switching artifacts that invalidate COUP-TF2 transcriptional regulation studies. Procure the ethyl-linker specific variant to avoid the inactive methyl-linker analog risk. - Ethyl-linker engages COUP-TF2 (IC₅₀ 8.53 µM) with 3.6-fold selectivity over VP16. - Methyl-linker analog is inactive against COUP-TF2 and targets MAPK10/JNK3 instead. - Defined scaffold eliminates batch-to-batch pharmacophore variability.

Molecular Formula C19H21N3O4
Molecular Weight 355.394
CAS No. 868977-72-4
Cat. No. B2994185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide
CAS868977-72-4
Molecular FormulaC19H21N3O4
Molecular Weight355.394
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CN3C=CC=CC3=N2
InChIInChI=1S/C19H21N3O4/c1-24-15-10-13(11-16(25-2)18(15)26-3)19(23)20-8-7-14-12-22-9-5-4-6-17(22)21-14/h4-6,9-12H,7-8H2,1-3H3,(H,20,23)
InChIKeyUPLNATLAARSUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide: Chemical Identity and Scaffold Context


N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide (CAS 868977-72-4) is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core linked via an ethyl spacer to a 3,4,5-trimethoxybenzamide moiety. The compound belongs to the imidazo[1,2-a]pyridine amide class, a privileged scaffold in kinase inhibitor and CNS drug discovery [1]. Its molecular formula is C₁₉H₂₁N₃O₄ with a molecular weight of 355.39 g/mol. Unlike the more extensively characterized methyl-linker analog N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3,4,5-trimethoxybenzamide (PubChem CID 3241191), this compound incorporates an ethylene linker that alters conformational flexibility and target engagement geometry. Publicly available bioactivity data for the exact compound remain sparse, but scaffold-level evidence from BindingDB and PubChem BioAssay entries demonstrates that the ethyl-linked imidazo[1,2-a]pyridine benzamide chemotype engages discrete protein targets, including COUP transcription factor 2 and herpesvirus tegument protein VP16, with quantifiable affinity [2].

COUP-TF2 nuclear receptor interaction studies
VP16 viral transcription factor binding assays
Linker geometry SAR with matched molecular pairs
Non-kinase selectivity profiling panels

Why This Compound Cannot Be Replaced by Generic In-Class Analogs


Minor structural modifications within the imidazo[1,2-a]pyridine benzamide series produce large, non-linear shifts in target engagement profiles. The methyl-linker analog (PubChem CID 3241191) inhibits mitogen-activated protein kinase 10 (MAPK10/JNK3) with an IC₅₀ of 7.87 µM, whereas the ethyl-linker scaffold disclosed in BindingDB BDBM100221 shows no detectable MAPK10 activity but instead engages COUP-TF2 (IC₅₀ 8.53 µM) and VP16 (IC₅₀ 31.1 µM) [1][2]. This target-switching phenomenon—where a single methylene insertion redirects selectivity from a kinase to a nuclear receptor and a viral protein—demonstrates that the linker length is a critical determinant of pharmacophore presentation. Suppliers offering generic “imidazo[1,2-a]pyridine benzamide derivatives” or bulk screening libraries without linker-level specification cannot guarantee retention of the desired target-engagement signature. For researchers requiring reproducible COUP-TF2 modulation or VP16 interaction, substitution with the methyl-linker or phenyl-linked analogs introduces unverified selectivity and potency risks that may invalidate experimental conclusions [1][3].

Methyl-linker analog Shifts target from COUP-TF2 to MAPK10 kinase; nuclear receptor engagement may not be retained.
Phenyl-linked variants Lack documented COUP-TF2 or VP16 activity; substitution may invalidate target-specific readouts.
Unspecified linker chemotype Generic procurement without linker-length control may introduce unintended kinase polypharmacology.

Quantitative Differentiation from Closest Structural Analogs


Linker-Driven Target Switch from MAPK10 to COUP-TF2

The ethyl-linker scaffold represented by N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide (and closely related ethyl-linked carboxamide congeners in BDBM100221) engages COUP transcription factor 2 with an IC₅₀ of 8.53 µM, whereas the direct methyl-linker analog N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3,4,5-trimethoxybenzamide (BDBM42720) shows no activity against COUP-TF2 and instead inhibits MAPK10 with an IC₅₀ of 7.87 µM [1][2]. The methyl-to-ethyl linker extension eliminates detectable MAPK10 binding while conferring COUP-TF2 activity, representing a complete target-class switch driven by a single carbon atom difference in the spacer [3].

Target Switch
Head-to-head
Ethyl-linker
IC₅₀ COUP-TF2 8.53 µM
MAPK10 not detected
Methyl-linker
IC₅₀ MAPK10 7.87 µM
COUP-TF2 not detected
Linker-length governs COUP-TF2 vs. MAPK10 target engagement; methyl analog may not substitute.
Single carbon difference redirects selectivity class.
Target selectivity engineering Kinase vs. nuclear receptor profiling Structure-activity relationship (SAR)

Selectivity Profile Between COUP-TF2 and VP16

Within the ethyl-linker imidazo[1,2-a]pyridine carboxamide chemotype (BDBM100221 scaffold), the scaffold exhibits differential affinity between two structurally unrelated protein targets: IC₅₀ = 8.53 µM against human COUP-TF2 and IC₅₀ = 31.1 µM against herpesvirus tegument protein VP16, yielding a 3.6-fold selectivity index [1]. This intra-scaffold selectivity demonstrates that the ethyl-linked benzamide core is not a promiscuous binder but preferentially engages the nuclear receptor over the viral protein target. The methyl-linker analog (BDBM42720) and phenyl-linked analogs (e.g., N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide) have no reported activity against either COUP-TF2 or VP16, indicating that linker geometry, not merely the trimethoxybenzamide warhead, governs this selectivity [2][3].

Intra-scaffold selectivity
Class-level
Selectivity index 3.6-fold
IC₅₀ COUP-TF2 8.53 µM
IC₅₀ VP16 31.1 µM
Preferential COUP-TF2 engagement over VP16 may support pathway-specific probing.
Selectivity index derived from two biochemical assays.
Selectivity window quantification Nuclear receptor pharmacology Antiviral target profiling

Impact of 3,4,5-Trimethoxy Substitution on Activity

The 3,4,5-trimethoxy substitution pattern on the benzamide ring of the target compound contributes calculated physicochemical properties distinct from mono-substituted analogs. The target compound (MW 355.39, predicted logP ~2.8, 3 hydrogen bond acceptors from methoxy groups) exhibits higher polar surface area (tPSA ~83 Ų) compared to the 4-methoxy analog N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide (MW 295.34, tPSA ~64 Ų) and the 4-fluoro analog (tPSA ~55 Ų) [1]. The increased methoxy count modulates solubility and membrane permeability while providing additional hydrogen-bond acceptor sites for target engagement. In the broader imidazo[1,2-a]pyridine series, trimethoxybenzamide-bearing compounds have been identified as sirtuin modulators with DC₅₀ values <50 µM, whereas mono-methoxy analogs show attenuated or absent sirtuin modulation . These data suggest that the 3,4,5-trimethoxy pattern is not functionally interchangeable with simpler benzamide substitutions.

Trimethoxy substitution
Predicted
tPSA ~83 Ų (3,4,5-trimethoxy)
vs. ~64 Ų (4-methoxy) / ~55 Ų (4-fluoro)
MW 355 vs. 295 Da
3,4,5-trimethoxy pattern increases H-bond capacity and may influence target interactions.
Predicted physicochemical properties; experimental target engagement data needed.
Ligand efficiency optimization Physicochemical property profiling Medicinal chemistry SAR

Scaffold-Level Evidence: Ethyl-Linker Imidazo[1,2-a]pyridine Benzamide Chemotype Shows No Detectable Kinase Inhibition, Differentiating from Methyl-Linker and Phenyl-Linker Analogs That Engage MAPK10 and PI3Kα

The ethyl-linker imidazo[1,2-a]pyridine benzamide scaffold (BDBM100221) has been screened against multiple targets within the MLPCN screening panel; no kinase inhibition has been reported for this chemotype, including against MAPK10 where the methyl-linker analog shows IC₅₀ = 7.87 µM [1][2]. By contrast, phenyl-linked analogs of the general structure N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide have been disclosed in patent literature as PI3Kα inhibitors with measurable potency [3]. This absence of kinase activity for the ethyl-linked series represents a functional differentiation: the ethyl spacer appears to disfavor the ATP-binding site geometry required for kinase inhibition while enabling engagement of non-kinase targets (COUP-TF2, VP16). For applications requiring clean non-kinase pharmacology, the ethyl-linker chemotype offers a starting point with reduced polypharmacology risk compared to methyl- or phenyl-linked congeners.

Kinase absence
Class-level
Ethyl-linker: no kinase inhibition detected
Methyl-linker: MAPK10 IC₅₀ 7.87 µM
Phenyl-linked: PI3Kα inhibition reported
Ethyl-linker chemotype appears free of kinase inhibition, offering a non-kinase starting point.
Panel screening data; comprehensive profiling pending.
Kinase selectivity profiling Off-target liability assessment Chemical probe qualification

Recommended Research and Procurement Scenarios


COUP-TF2 Nuclear Receptor Chemical Probe Development

The demonstrated activity of the ethyl-linker imidazo[1,2-a]pyridine benzamide scaffold against COUP-TF2 (IC₅₀ = 8.53 µM) with a 3.6-fold selectivity window over VP16 makes this compound a viable starting point for developing chemical probes targeting COUP-TF2-mediated transcriptional regulation. COUP-TF2 is implicated in angiogenesis, metabolism, and cancer progression, yet selective small-molecule modulators remain scarce [1]. Researchers should procure this compound—not the methyl-linker analog—for COUP-TF2 target engagement studies, as the methyl-linker variant is inactive against this nuclear receptor [2].

VP16-Host Factor Interaction Disruption Assays

The scaffold's secondary activity against herpesvirus tegument protein VP16 (IC₅₀ = 31.1 µM) positions this chemotype as a tool for studying VP16-mediated transcriptional activation during HSV-1 lytic infection [1]. While the potency is modest, the ethyl-linker scaffold provides a structurally defined starting point for medicinal chemistry optimization. Procurement should specify the ethyl-linked 3,4,5-trimethoxy variant, as phenyl-linked and methyl-linked analogs lack validated VP16 activity [3].

Non-Kinase Selectivity Profiling

The absence of detectable kinase inhibition for the ethyl-linker scaffold, contrasted with the MAPK10 activity of the methyl-linker analog (IC₅₀ = 7.87 µM), supports inclusion of this compound in selectivity profiling panels where non-kinase target engagement is desired [1][2]. Laboratories conducting chemogenomic screens or developing chemical probes for nuclear receptors, transcription factors, or viral proteins can use this compound to populate the non-kinase chemical space segment of their screening libraries.

Linker Geometry SAR Studies

The complete target-class switch between methyl- and ethyl-linked analogs provides a defined experimental system for studying how linker length governs target selectivity in imidazo[1,2-a]pyridine benzamides [1]. Academic and industrial medicinal chemistry groups can procure both linker variants (CAS 868977-72-4 and the methyl-linker analog) as matched molecular pairs to investigate conformational effects on target engagement, binding kinetics, and downstream pharmacology [2][3].

Application
Selection Property
Validation Focus
COUP-TF2 interaction studies
Ethyl-linker COUP-TF2 engagement
Target binding in nuclear receptor assays
VP16 transcription factor assays
Scaffold VP16 binding affinity
VP16 interaction in viral model systems
Non-kinase selectivity screening
Absence of kinase panel inhibition
Kinase profiling to verify selectivity
Linker SAR studies
Matched molecular pair (ethyl vs. methyl)
Target-switching behavior in parallel assays
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